N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring system, which is a sulfur-containing heterocycle, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide typically involves the reaction of 1,1-dioxo-2,3-dihydro-1-benzothiophene-5-carbaldehyde with prop-2-enamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride, and the reaction is often conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of production method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used, often in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitution can be achieved using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a wide range of substituted benzothiophene derivatives with varying functional groups.
Scientific Research Applications
Medicine: The compound has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound may be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s benzothiophene ring system allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-[(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-5-yl)methyl]prop-2-enamide can be compared with other benzothiophene derivatives to highlight its uniqueness:
1,1-Dioxo-2,3-dihydro-1-benzothiophene-3-yl)methanamine: This compound shares the benzothiophene core but differs in the functional groups attached, leading to distinct chemical and biological properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Another benzothiophene derivative with a different substitution pattern, which results in unique pharmacological activities and applications.
Indole derivatives: While not benzothiophene-based, indole derivatives share some structural similarities and are also known for their diverse biological activities
Properties
IUPAC Name |
N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-2-12(14)13-8-9-3-4-11-10(7-9)5-6-17(11,15)16/h2-4,7H,1,5-6,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLYUKXINWVRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)S(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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